![molecular formula C13H18N2O B2397185 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane CAS No. 1357353-12-8](/img/structure/B2397185.png)

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

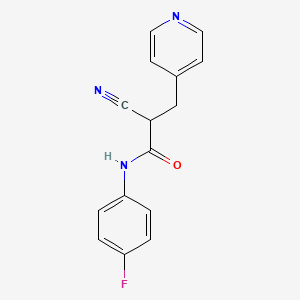

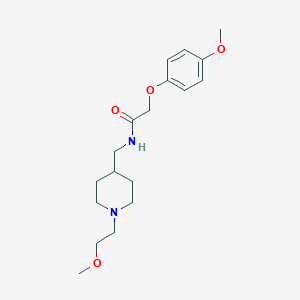

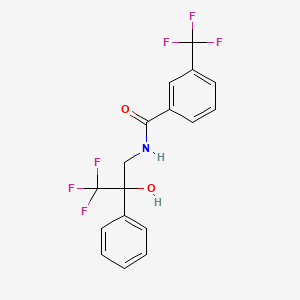

“7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane” is a chemical compound. It is related to the compound “TERT-BUTYL 7-BENZYL-9-OXA-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE”, which has a molecular weight of 318.42 .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 7-Hydroxy-3, 9-diazabicyclo[3.3.1]nonane is synthesized starting from the dimethyl ester of the 4-hydroxypiperidine-2, 6-dicarboxylic acid, by preparing the N-benzyl derivative and cyclizing the latter with benzylamine to the benzylimide of the 1-benzyl-4-hydroxypiperidine-2, 6-dicarboxylic acid .Molecular Structure Analysis

The InChI code for the related compound “TERT-BUTYL 7-BENZYL-9-OXA-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE” is 1S/C18H26N2O3/c1-18(2,3)23-17(21)20-12-15-10-19(11-16(13-20)22-15)9-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 .Physical And Chemical Properties Analysis

The related compound “TERT-BUTYL 7-BENZYL-9-OXA-3,7-DIAZABICYCLO[3.3.1]NONANE-3-CARBOXYLATE” is a white to yellow solid . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .Scientific Research Applications

For more technical details, you can refer to the following sources:

- BLD Pharm provides information on the compound.

- Fujifilm Wako offers details on a related compound.

- An article on the synthesis and structure of a similar diazabicyclo[3.3.1]nonane.

- Bio-Fount provides information on another derivative.

BLD Pharm. 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane. Link Fujifilm Wako. 3-(Benzenesulfonyl)-7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane. Link Synthesis and structure of new 3,7-diazabicyclo[3.3.1]nonane. Article in Russian Chemical Bulletin. Link Bio-Fount. 3-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane dihydrochloride. Link ChemicalBook. 7-Benzyl-3-Oxa-7,9-Diaza-Bicyclo[3,3,1] Nonane.

Safety and Hazards

Mechanism of Action

Target of Action

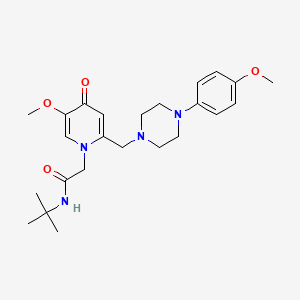

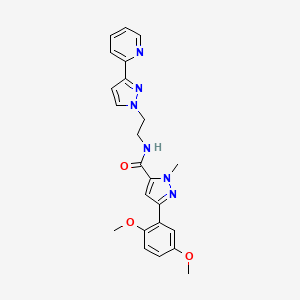

The primary target of 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane is the AMPA receptors . These receptors are a type of glutamate receptor, which are responsible for fast synaptic transmission in the central nervous system .

Mode of Action

7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane acts as a positive allosteric modulator of AMPA receptors . This means that it enhances the activity of these receptors, but only in the presence of their natural ligand, glutamate .

Biochemical Pathways

The compound’s action on AMPA receptors affects the glutamatergic system , which plays a crucial role in the functioning of the mammalian central nervous system . AMPA receptors are directly involved in the formation of cognitive functions and memory .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 7-Benzyl-3-oxa-7,9-diazabicyclo[33The compound’s molecular weight is218.30 , which could influence its pharmacokinetic properties.

Result of Action

The modulation of AMPA receptors by 7-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane has a cognitive-stimulating effect . It has shown activity and effectiveness in behavioral experiments that simulate various acute impairments of memory and cognitive functions . It also shows promise in chronic experiments that simulate the pathology of Alzheimer’s disease .

properties

IUPAC Name |

7-benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-2-4-11(5-3-1)6-15-7-12-9-16-10-13(8-15)14-12/h1-5,12-14H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHJMYYZZUEKSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2COCC(N2)CN1CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]quinoxaline](/img/structure/B2397103.png)

![5-Chloro-2-[1-(2-chlorophenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2397104.png)

![4-{[(3-{[(4-Methoxyphenyl)(methyl)amino]sulfonyl}-2-thienyl)carbonyl]amino}benzoic acid](/img/structure/B2397105.png)

![6'-Bromospiro[cyclobutane-1,2'-thiochroman]-4'-amine](/img/structure/B2397115.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2397120.png)

![3-benzyl-7-[(1-pyridin-3-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2397121.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2397125.png)